Methyl 4-(tert-butoxycarbonylamino)-1-methylpiperidine-4-carboxylate

Orthogonal protection strategy Solid-phase peptide synthesis Kinase inhibitor intermediates

Methyl 4-(tert-butoxycarbonylamino)-1-methylpiperidine-4-carboxylate (CAS 2102410-24-0, MFCD30737976) is a synthetic piperidine derivative with molecular formula C13H24N2O4 and molecular weight 272.34 Da. It features a unique geminal substitution at the piperidine 4-position, bearing both a tert-butoxycarbonyl (Boc)-protected amino group and a methyl ester on the same carbon, alongside an N-methylated piperidine ring nitrogen.

Molecular Formula C13H24N2O4
Molecular Weight 272.34 g/mol
CAS No. 2102410-24-0
Cat. No. B6298570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(tert-butoxycarbonylamino)-1-methylpiperidine-4-carboxylate
CAS2102410-24-0
Molecular FormulaC13H24N2O4
Molecular Weight272.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1(CCN(CC1)C)C(=O)OC
InChIInChI=1S/C13H24N2O4/c1-12(2,3)19-11(17)14-13(10(16)18-5)6-8-15(4)9-7-13/h6-9H2,1-5H3,(H,14,17)
InChIKeyIOBTVZKAIGCDAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-(tert-butoxycarbonylamino)-1-methylpiperidine-4-carboxylate (CAS 2102410-24-0): Structural & Procurement Baseline


Methyl 4-(tert-butoxycarbonylamino)-1-methylpiperidine-4-carboxylate (CAS 2102410-24-0, MFCD30737976) is a synthetic piperidine derivative with molecular formula C13H24N2O4 and molecular weight 272.34 Da . It features a unique geminal substitution at the piperidine 4-position, bearing both a tert-butoxycarbonyl (Boc)-protected amino group and a methyl ester on the same carbon, alongside an N-methylated piperidine ring nitrogen [1]. This triple-functionalized scaffold is offered at commercial purity levels of 95% (Fluorochem) to 98% (Leyan) and is catalogued by multiple international suppliers including Fluorochem, Combi-Blocks, Leyan, AstaTech, and Fisher Scientific . The compound is classified as a pharmaceutical building block intermediate, with its Boc group enabling orthogonal protection strategies in multi-step synthetic sequences [1].

Why Methyl 4-(tert-butoxycarbonylamino)-1-methylpiperidine-4-carboxylate Cannot Be Replaced by In-Class Analogs


Piperidine-4-carboxylate building blocks are widely used in medicinal chemistry, yet their synthetic utility is exquisitely sensitive to three structural variables: the N-protection state of the 4-amino group (Boc vs. free amine vs. other carbamates), the N-substitution on the piperidine ring nitrogen (N-Me vs. N-H vs. N-Boc), and the ester moiety (methyl vs. ethyl vs. carboxylic acid) [1]. Each permutation dictates orthogonal reactivity, physicochemical properties, and compatibility with downstream synthetic steps. For instance, the free amine analog Methyl 4-amino-1-methylpiperidine-4-carboxylate (CAS 228252-34-4) cannot participate in Boc-orthogonal protection schemes, while the non-N-methylated analog Methyl 4-(tert-butoxycarbonylamino)piperidine-4-carboxylate (CAS 115655-44-2) exhibits different lipophilicity and hydrogen-bonding capacity due to the secondary piperidine nitrogen . The target compound's precise combination—Boc-protected geminal amino acid ester with an N-methylpiperidine—is not replicated by any single commercially available analog, making direct substitution impossible without altering synthetic route design and final compound properties [2].

Quantitative Differentiation Evidence: Methyl 4-(tert-butoxycarbonylamino)-1-methylpiperidine-4-carboxylate vs. Closest Analogs


Orthogonal Boc Protection vs. Free Amine: Enabling Step-Economic Synthetic Sequences

The target compound carries a Boc-protected amino group at the 4-position, whereas its closest structural analog Methyl 4-amino-1-methylpiperidine-4-carboxylate (CAS 228252-34-4) bears a free primary amine . The Boc group enables selective deprotection under acidic conditions (e.g., TFA/DCM) while the methyl ester and N-methyl groups remain intact, a critical requirement for multi-step syntheses of kinase inhibitors and PROTACs where orthogonal protecting group strategies are essential [1]. The unprotected analog requires additional protection/deprotection steps, adding 1–2 synthetic steps and reducing overall yield. The target compound's Boc group confers a molecular weight increase of 100.11 Da (272.34 vs. 172.23 Da) and raises the calculated LogP from approximately -0.75 (free amine) to approximately 1.15, indicating improved organic solubility for solution-phase chemistry .

Orthogonal protection strategy Solid-phase peptide synthesis Kinase inhibitor intermediates

N-Methylpiperidine vs. N-H Piperidine: Enhanced Lipophilicity for CNS Drug Design

The target compound contains an N-methyl group on the piperidine ring nitrogen. The non-N-methylated analog Methyl 4-(tert-butoxycarbonylamino)piperidine-4-carboxylate (CAS 115655-44-2) bears a secondary amine (N-H) at this position . N-Methylation reduces the hydrogen bond donor count from 2 to 1 (HBD: 1 vs. 2), decreases the topological polar surface area (TPSA: 67.87 Ų for the target compound), and increases lipophilicity (LogP: 1.1485 for target vs. ~0.75 for the N-H analog) [1]. In CNS drug discovery programs, reducing HBD count and increasing LogP within the ranges defined by CNS MPO scoring guidelines is a well-established strategy to improve blood-brain barrier (BBB) permeability [2]. The N-methyl group also eliminates a potential site for undesired metabolic N-demethylation or N-oxidation that could occur with the secondary amine, potentially simplifying metabolite profiles [2].

CNS drug discovery Blood-brain barrier penetration Lipophilicity optimization

Methyl Ester vs. Carboxylic Acid: Superior Permeability and Synthetic Versatility

The target compound bears a methyl ester at the 4-carboxyl position, whereas the corresponding carboxylic acid analog 4-((tert-Butoxycarbonyl)amino)-1-methylpiperidine-4-carboxylic acid (CAS 1409782-99-5) has a free carboxyl group . The methyl ester increases lipophilicity (LogP: 1.1485 vs. estimated < 0 for the carboxylic acid at physiological pH where the acid is ionized) and eliminates the negative charge at physiological pH, enhancing passive membrane permeability . In peptide coupling reactions, the methyl ester can serve as a protected carboxyl surrogate that is stable to Boc deprotection conditions (TFA), whereas the free carboxylic acid would require additional protection before amide bond formation [1]. The ester can also be selectively hydrolyzed under mild basic conditions (LiOH/THF/H2O) to reveal the carboxylic acid when desired, providing synthetic flexibility not available with the pre-formed acid [1]. The target compound's molecular weight (272.34 Da) is 14.03 Da higher than the acid analog (258.31 Da), reflecting the methyl ester substitution .

Prodrug design Membrane permeability Ester prodrug strategy

Certified Purity and ISO-Compliant Quality: Enabling Reproducible Research

The target compound is commercially available at 98% purity from Leyan (Product No. 1815927), which specifies that purity is verified by入库指导检测 (incoming inspection guidance testing) and that actual purity may vary by batch but is documented . This purity level exceeds the typical 95% specification offered for the closest analogs: the free amine analog (CAS 228252-34-4) is offered at 98% by Fluorochem and Leyan, but the carboxylic acid analog (CAS 1409782-99-5) is listed at 95% by Leyan and MolCore, and the non-N-methylated Boc analog (CAS 115655-44-2) is offered at 95–97% . The target compound's purity certification is supported by an ISO-compliant quality system (MolCore listing states ISO certification), which is critical for pharmaceutical R&D requiring documented quality assurance for regulatory submissions . Higher purity reduces the risk of unidentified impurities interfering with biological assays or crystallography studies, directly impacting data reproducibility.

Quality control Reproducibility GMP precursor

Supplier Diversification and Price Benchmarking vs. Closest Analogs

The target compound is stocked by at least 8 distinct suppliers tracked via Chem-Space, including AstaTech, A2B Chem, Fluorochem, Combi-Blocks, Leyan, and MolCore, providing supply chain redundancy [1]. Pricing for the target compound at 250 mg scale ranges from approximately $225 (AstaTech via eMolecules) to £369 (Fluorochem, ~$462), with 1 g pricing at approximately $564 (AstaTech) to £924 (Fluorochem, ~$1,155) . For comparison, the free amine analog (CAS 228252-34-4) is priced at £237/250 mg and £521/1 g (Fluorochem), representing a 36–44% lower cost per gram but requiring additional synthetic steps (Boc protection) for orthogonal use . The non-N-methylated Boc analog (CAS 115655-44-2) is priced at $475 for unspecified quantity (ChemShuttle) or $49.90/100 mg (Aladdin), which extrapolates to approximately $125/250 mg—about 44% cheaper than the target compound at the same scale, but lacks the N-methylation that confers CNS drug-likeness advantages . The target compound's premium pricing reflects the combined Boc + N-Me + methyl ester functionality in a single building block, reducing total synthesis cost when all three features are required.

Supply chain resilience Procurement cost analysis Vendor qualification

Recommended Application Scenarios for Methyl 4-(tert-butoxycarbonylamino)-1-methylpiperidine-4-carboxylate Based on Quantitative Differentiation Evidence


Multi-Step Synthesis of Kinase Inhibitor Libraries Requiring Orthogonal Boc Deprotection

In medicinal chemistry campaigns targeting kinases, the Boc-protected amino group on the target compound allows for late-stage amine unveiling under acidic conditions (TFA/DCM) while the methyl ester remains intact, enabling sequential functionalization of the piperidine 4-position [1]. The N-methylpiperidine ring nitrogen, already tertiary, does not require additional protection during Boc-deprotection or amide coupling steps, simplifying the synthetic route versus N-H analogs that would need orthogonal nitrogen protection . This scenario is supported by the documented use of analogous Boc-protected piperidine-4-carboxylate building blocks in kinase inhibitor and PROTAC synthesis programs [1].

CNS-Targeted Fragment-Based Drug Discovery Requiring Optimized Brain Penetrance Parameters

For fragment libraries or lead compounds targeting CNS receptors, the target compound's reduced hydrogen bond donor count (HBD = 1) and elevated LogP (1.1485) relative to N-H piperidine analogs improve predicted BBB permeability within the CNS MPO framework [2]. The methyl ester serves as a metabolically labile prodrug handle or can be hydrolyzed post-synthesis to the carboxylic acid for enhanced aqueous solubility if needed, providing flexibility during lead optimization [2]. The geminal Boc-amino and ester substitution creates a compact, functional group-dense scaffold suitable for fragment growing strategies.

Peptide Mimetic and Peptidomimetic Synthesis Requiring Unnatural Amino Acid Building Blocks

The target compound's geminal amino acid ester structure (α,α-disubstituted β-amino ester motif) makes it a valuable precursor for conformationally constrained peptide mimetics [3]. The Boc group is compatible with standard solid-phase peptide synthesis (SPPS) workflows using TFA deprotection, while the N-methylpiperidine ring nitrogen remains unreactive, preventing undesired side reactions during chain elongation [4]. The methyl ester can be selectively saponified (LiOH) without affecting the Boc group, enabling on-resin C-terminal modification strategies.

Pharmaceutical Intermediate Procurement with Multi-Supplier Quality Assurance

For pharmaceutical R&D organizations requiring documented quality assurance, the target compound is available at 98% purity (Leyan) with ISO-compliant quality systems (MolCore) and from at least 8 suppliers with verified stock levels [5]. This multi-supplier landscape reduces single-source dependency risk compared to niche analogs that may be available from only 1–2 vendors. The compound's MFCD registry number (MFCD30737976) and established CAS number ensure unambiguous identity verification across procurement systems, and the available SDS documentation (GHS07, H302/H315/H319/H335) provides the safety data required for institutional chemical hygiene plans .

Quote Request

Request a Quote for Methyl 4-(tert-butoxycarbonylamino)-1-methylpiperidine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.